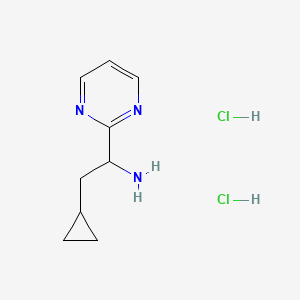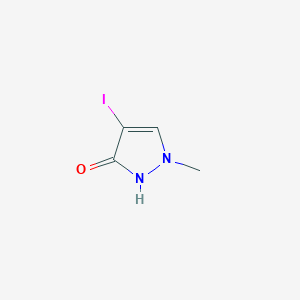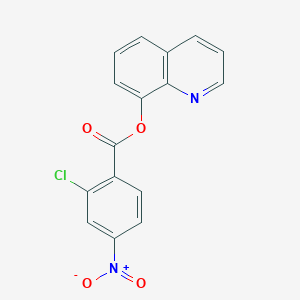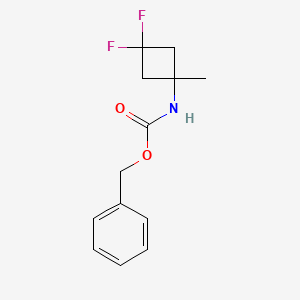![molecular formula C20H19FN2O2S B2499054 1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea CAS No. 2320925-34-4](/img/structure/B2499054.png)
1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea is a synthetic compound that has been used in scientific research for various purposes. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. Compound X has also been shown to modulate the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Compound X has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its low toxicity profile. It has also been shown to have a high degree of purity, making it a reliable compound for use in experiments. One of the limitations of using compound X is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of compound X. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to study its effects on other physiological processes, such as metabolism and cardiovascular function. Additionally, the synthesis method for compound X could be optimized to reduce the cost of production. Overall, compound X is a promising compound for scientific research and has the potential to lead to new discoveries in the field of medicine.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process. The first step involves the reaction of 4-fluorobenzylamine with 4-(thiophen-3-yl)benzaldehyde to form an intermediate product. This intermediate product is then reacted with 2-hydroxyethyl isocyanate to form compound X. The synthesis method has been optimized to obtain high yields and purity of compound X.
Aplicaciones Científicas De Investigación
Compound X has been used in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. Compound X has been used to study the effects of inflammation on various physiological processes. It has also been used to study the effects of cancer on cell growth and proliferation.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c21-18-7-1-14(2-8-18)11-22-20(25)23-12-19(24)16-5-3-15(4-6-16)17-9-10-26-13-17/h1-10,13,19,24H,11-12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZKQHYMYFLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)



![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)



![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)